molecular formula C8H11ClF3NO2 B1477414 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2091185-35-0

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1477414
CAS RN: 2091185-35-0
M. Wt: 245.62 g/mol
InChI Key: WMKPUMMSYZLFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, also known as 2C-T-7, is a synthetic psychedelic drug of the phenethylamine class. It was first synthesized in the 1970s by Alexander Shulgin and is one of the most potent compounds of its class. It has been studied for its potential therapeutic use in the treatment of a variety of conditions, including depression, anxiety, and addiction.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthetic Pathways and Derivatives

    The compound and its derivatives have been utilized in the synthesis of heterocyclic compounds, demonstrating their versatility in organic synthesis. For example, the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol afforded 5-methoxylated 3-pyrrolin-2-ones, useful for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). This showcases the compound's role in creating structures relevant for further pharmaceutical development.

  • Catalysis and Reactions

    Some studies focus on the role of related compounds in catalytic processes, such as the methoxycarbonylation of olefins (Zulu et al., 2020), highlighting their potential in enhancing chemical reactions for synthetic efficiency.

Medicinal Chemistry Applications

  • Drug Synthesis and Optimization: Research into the compound's derivatives for drug development is evident. For instance, the synthesis of novel trifluoromethylated β-acetal-diols and their application in synthesizing 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one shows the compound's significance in medicinal chemistry (Zanatta et al., 2001).

Material Science and Engineering

  • Electrooptic Film Fabrication: The compound's derivatives contribute to the field of material science, particularly in fabricating electrooptic films. The influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response was studied, emphasizing its utility in advanced material applications (Facchetti et al., 2006).

properties

IUPAC Name

2-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3NO2/c1-15-7(8(10,11)12)2-3-13(5-7)6(14)4-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKPUMMSYZLFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(C1)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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